Fasciculol E
Description
Structure
2D Structure
Properties
CAS No. |
65694-20-4 |
|---|---|
Molecular Formula |
C39H65NO11 |
Molecular Weight |
723.9 g/mol |
IUPAC Name |
[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C39H65NO11/c1-34(2)27-12-11-24-25(16-29(44)39(8)23(14-15-38(24,39)7)22(21-41)10-13-28(43)35(3,4)48)37(27,6)17-26(42)33(34)51-31(46)19-36(5,49)18-30(45)40-20-32(47)50-9/h22-23,26-29,33,41-44,48-49H,10-21H2,1-9H3,(H,40,45)/t22-,23+,26+,27?,28+,29-,33-,36?,37+,38-,39-/m0/s1 |
InChI Key |
XCIUFBDNARZOSJ-FWXHQPNRSA-N |
SMILES |
CC1(C2CCC3=C(C2(CC(C1OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)O)C)O)C)[C@@H](CC[C@H](C(C)(C)O)O)CO |
Canonical SMILES |
CC1(C2CCC3=C(C2(CC(C1OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |
Synonyms |
fasciculol E |
Origin of Product |
United States |
Origin, Isolation Methodologies, and Producing Organism Studies of Fasciculol E
Identification of Natural Sources for Fasciculol E Production
This compound has been identified from a variety of biological origins, primarily from fungi, but also from bacteria associated with marine sponges.
Several fungal species are known producers of this compound. These include:
Hypholoma fasciculare (Sulphur Tuft): This common woodland mushroom, also known by its synonym Naematoloma fasciculare, is a well-documented source of this compound. wildflowerfinder.org.ukwikipedia.org It is a poisonous fungus that grows in clusters on dead wood. wildflowerfinder.org.ukwikipedia.org
Hypholoma lateritium (Brick Cap): Also known as Naematoloma sublateritium, this species is another producer of this compound. wildflowerfinder.org.uknih.govd-nb.info While considered edible in some regions, it is regarded as inedible or even poisonous in Europe. nih.gov
Pholiota spumosa : this compound has been isolated from the fruiting bodies of this gilled mushroom, marking the first time the compound was found in the Pholiota genus. researchgate.net
Naematoloma fasciculare : This is a synonym for Hypholoma fasciculare and is also cited as a source of this compound and related compounds. wildflowerfinder.org.ukchromatographytoday.com
Table 1: Mycological Sources of this compound
| Fungal Species | Common Name | Key Findings | Citations |
| Hypholoma fasciculare | Sulphur Tuft | A primary and well-documented source of this compound. | wildflowerfinder.org.ukwikipedia.org |
| Hypholoma lateritium | Brick Cap | Confirmed producer of this compound and other related fasciculols. | wildflowerfinder.org.uknih.govd-nb.info |
| Pholiota spumosa | First isolation of this compound from the Pholiota genus. | researchgate.net | |
| Naematoloma fasciculare | Synonym for Hypholoma fasciculare, also a known source. | wildflowerfinder.org.ukchromatographytoday.com |
Beyond the fungal kingdom, this compound has been putatively identified from a bacterial source:
Sponge-associated Enterobacter sp.: A marine sponge-associated bacterium, Enterobacter sp., has been found to produce a cell-free supernatant with antibiofilm activity. researchgate.netnih.gov Analysis of the aqueous extract of this bacterium revealed the likely presence of this compound or its close relative, Fasciculol F. researchgate.netresearchgate.net This discovery suggests that the production of this triterpenoid (B12794562) is not limited to fungi. researchgate.net
Methodologies for Extraction and Isolation of this compound
The isolation of this compound from its natural sources is a multi-step process involving initial extraction followed by purification using various chromatographic techniques.
The initial step in obtaining this compound involves extracting the compound from the fungal material. This is typically achieved using organic solvents. Methanol (B129727) is a commonly used solvent for the initial extraction from lyophilized (freeze-dried) and ground fungal sporocarps. d-nb.infomdpi.com Following the initial methanol extraction, a liquid-liquid partition is often employed. This involves dissolving the crude extract in a mixture, such as 50% aqueous methanol, and then partitioning it with solvents of varying polarities like n-hexane and chloroform (B151607) to separate compounds based on their solubility. d-nb.infomdpi.com In some procedures, dilute acetic acid has also been utilized for the extraction of related indole (B1671886) derivatives from fungal biomass, although methanol remains a standard for obtaining genuine alkaloids. dmt-nexus.me
After the initial extraction, a series of chromatographic techniques are essential to isolate and purify this compound from the complex mixture of other metabolites. scienceasia.org These methods separate molecules based on their physical and chemical properties.
Flash Chromatography: This is often used for the initial, rough separation of the crude extract. mdpi.comscienceasia.org It is a relatively fast technique that utilizes a pressure of around 1-2 bar to push the solvent through the column. scienceasia.org
Medium Pressure Liquid Chromatography (MPLC): MPLC is a preparative technique that can handle larger sample sizes than HPLC and operates at pressures between 5 and 20 bars. scienceasia.orgmdpi.com It is often used for further purification of fractions obtained from flash chromatography. scienceasia.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the final purification of compounds. chromatographytoday.comchromtech.com It employs high pressure to force the mobile phase through a column packed with small particles, leading to excellent separation. chromatographytoday.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used in the purification of natural products. mdpi.com
Strategies for Structural Assignment and Elucidation of this compound
Determining the precise chemical structure of a natural product like this compound is a critical and complex task. A combination of spectroscopic and spectrometric techniques is employed to piece together the molecular puzzle.
The primary methods for structure elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. 1D NMR (¹H and ¹³C) provides information about the different types of hydrogen and carbon atoms in the molecule, while 2D NMR experiments (like COSY, HSQC, and HMBC) reveal how these atoms are connected to each other. anu.edu.aud-nb.info
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). anu.edu.aud-nb.info Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. anu.edu.auscribd.com
UV-Visible Spectroscopy: This technique provides information about any conjugated systems (alternating double and single bonds) within the molecule. anu.edu.auscribd.com
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of the molecule. researchgate.netanu.edu.au
The collective data from these analytical methods allow chemists to confidently assign the complete structure of this compound. d-nb.infouoa.gr
Application of Advanced Spectroscopic Techniques for Structure Determination (excluding specific data)
The intricate molecular structure of this compound was elucidated through the application of a suite of advanced spectroscopic techniques. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC), has been instrumental in establishing the connectivity of atoms within the molecule. researchgate.netnih.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRESIMS), has been crucial for determining the elemental composition and molecular weight of this compound. researchgate.netnih.gov Infrared (IR) spectroscopy has also been utilized to identify key functional groups present in the molecule. researchgate.net
Stereochemical Assignment Methodologies (e.g., X-ray Diffraction, ECD Calculation)
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound has required sophisticated analytical methods. Single-crystal X-ray diffraction analysis has provided definitive information on the solid-state conformation and absolute stereochemistry of related compounds, which helps in deducing the structure of this compound. scispace.comsrce.hracs.org Furthermore, computational methods such as the calculation of Electronic Circular Dichroism (ECD) spectra have been employed. acs.orgresearchgate.net By comparing the calculated ECD spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be confidently assigned. acs.orgresearchgate.net Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy have also been vital in determining the relative stereochemistry by identifying protons that are in close proximity in space. researchgate.netmdpi.com
Cultivation and Production Optimization of this compound-Producing Microorganisms
To ensure a consistent and scalable supply of this compound for research purposes, efforts have been directed towards the cultivation of the producing microorganisms under controlled laboratory conditions.
Fermentation Conditions and Media Optimization
The production of this compound by its fungal producers is highly dependent on the specific fermentation conditions and the composition of the growth medium. nih.gov Research has focused on optimizing these parameters to maximize the yield of the target metabolite. This involves systematically varying factors such as the carbon and nitrogen sources, pH of the medium, temperature, and incubation time. nih.govnih.govresearchgate.net For instance, studies have shown that the choice of carbohydrates (e.g., glucose, fructose) and nitrogen-containing compounds (e.g., peptone, yeast extract) can significantly influence the production of secondary metabolites in fungi. nih.govfrontiersin.org The optimization process often employs statistical methods like response surface methodology to efficiently identify the ideal combination of conditions for enhanced production. nih.govfrontiersin.org
Bioengineering Approaches for Enhanced Metabolite Production
While specific bioengineering approaches for enhancing this compound production are not extensively detailed in the reviewed literature, the field of fungal biotechnology offers promising strategies. Genetic manipulation of the producing fungal strains, such as Hypholoma species, could potentially lead to increased yields. researchgate.net Techniques like Agrobacterium-mediated transformation have been developed for these fungi, opening the door for targeted genetic modifications. researchgate.net This could involve overexpressing key enzymes in the biosynthetic pathway of this compound or knocking out competing metabolic pathways to channel more precursors towards the desired compound. Furthermore, understanding the genetic regulation of secondary metabolism, including the role of transcription factors and signaling pathways, could provide additional targets for bioengineering efforts aimed at boosting this compound production.
Biosynthetic Pathways and Enzymology of Fasciculol E
Elucidation of Precursor Building Blocks for Fasciculol E Biosynthesis (e.g., Lanostane (B1242432) Backbone)
The biosynthesis of all terpenoids, including the triterpenoid (B12794562) core of this compound, originates from simple five-carbon isoprene (B109036) units. rsc.org In fungi, the primary pathway for producing these building blocks is the mevalonate (B85504) pathway, which begins with acetyl-CoA. rsc.org
The key stages of this pathway are:
Formation of Isopentenyl Pyrophosphate (IPP): Through a series of enzymatic reactions, acetyl-CoA is converted to (3R)-mevalonic acid. This key intermediate is then diphosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP), the fundamental C5 building block. rsc.org
Formation of Farnesyl Pyrophosphate (FPP): IPP is isomerized to its electrophilic counterpart, dimethylallyl pyrophosphate (DMAPP). A "prenyl transferase" enzyme then catalyzes the sequential head-to-tail condensation of two IPP units with one DMAPP unit to form the C15 intermediate, farnesyl pyrophosphate (FPP). rsc.orgpageplace.de
Squalene (B77637) Synthesis: The first committed step in triterpenoid biosynthesis is the tail-to-tail dimerization of two FPP molecules. This reaction is catalyzed by squalene synthase, proceeding through a presqualene pyrophosphate intermediate to yield the C30 acyclic hydrocarbon, squalene. pageplace.de
Cyclization to the Lanostane Backbone: In non-photosynthetic organisms like fungi, squalene undergoes epoxidation to form (S)-2,3-oxidosqualene. biorxiv.org This intermediate is then cyclized by a terpene cyclase, specifically an oxidosqualene cyclase (lanosterol synthase), to produce the tetracyclic triterpenoid lanosterol (B1674476), which serves as the foundational scaffold for this compound and other related fungal steroids. pageplace.de This lanostane skeleton is the direct precursor that undergoes extensive tailoring to become this compound.
Proposed Biosynthetic Cascade and Key Intermediates
Following the formation of the lanostane backbone, a series of post-cyclization modifications, known as tailoring reactions, are required to produce the final structure of this compound. While the exact sequence of events has not been fully elucidated experimentally, a putative pathway can be proposed based on the structures of co-occurring metabolites isolated from Hypholoma species, such as Fasciculol B, C, and F. d-nb.inforesearchgate.net
The key transformations likely involve:
Oxidation of the Lanostane Core: Multiple hydroxylation reactions at various positions on the lanostane skeleton are necessary. These are typically catalyzed by cytochrome P450 monooxygenases.
Formation of the Depsipeptide Side Chain: A distinct feature of this compound is its depsipeptide unit. researchgate.net This side chain includes a 3-hydroxy-3-methylglutaric acid (HMG) moiety. u-szeged.hu The biosynthesis of this unit would occur separately, likely involving pathways related to amino acid metabolism and fatty acid synthesis.
Esterification: The final key step is the attachment of the pre-formed depsipeptide side chain to one of the hydroxyl groups on the lanostane core via an ester linkage. This reaction is likely catalyzed by a specific acyltransferase.
Enzymatic Machinery Involved in this compound Biosynthesis
The complex structure of this compound necessitates a diverse array of enzymes to catalyze its formation from the lanosterol precursor. Fungal biosynthetic pathways for terpenoids typically involve enzymes such as terpene synthases, cyclases, and various tailoring enzymes that are often encoded in contiguous gene clusters. researchgate.net
The classes of enzymes implicated in the biosynthesis of this compound include:
Oxidosqualene Cyclase (OSC): This enzyme, also known as lanosterol synthase, is essential for forming the initial tetracyclic lanostane skeleton from 2,3-oxidosqualene. biorxiv.org
Oxidoreductases: This broad class of enzymes is crucial for the extensive oxidation of the triterpenoid core. researchgate.net
Cytochrome P450 Monooxygenases (P450s): These are primary candidates for catalyzing the multiple hydroxylation steps on the lanostane ring system. researchgate.net
Alcohol and Aldehyde Dehydrogenases: These enzymes may be involved in further oxidation steps of the side chain or the core structure. nih.gov
Transferases: These enzymes are responsible for attaching various functional groups. researchgate.net
Acyltransferases: An enzyme of this class is required to catalyze the esterification of the lanostane core with the depsipeptide side chain.
Glutathione S-Transferases (GSTs): While often associated with detoxification, some GSTs have been shown to play catalytic roles in the biosynthesis of complex natural products, such as anthocyanins, by facilitating dehydration or other key transformations. nih.gov It is conceivable that a specialized GST could be involved in the later steps of this compound formation.
Detailed mechanistic studies on the specific enzymes involved in this compound biosynthesis are not yet available in the scientific literature. However, the mechanisms of the general enzyme classes are well-understood. For instance, cytochrome P450 enzymes utilize a heme cofactor to activate molecular oxygen, enabling the insertion of an oxygen atom into a C-H bond to form a hydroxyl group. Acyltransferases typically employ an activated acyl donor (like an acyl-CoA thioester) and facilitate a nucleophilic attack from a hydroxyl group on the acceptor molecule, in this case, the lanostane triterpenoid.
Genetic Basis of this compound Biosynthesis
In fungi, genes responsible for the biosynthesis of a specific secondary metabolite are often physically linked together in what is known as a Biosynthetic Gene Cluster (BGC). researchgate.net The sequencing of the Hypholoma fasciculare genome has allowed for the bioinformatic identification of numerous BGCs, including several predicted to be involved in terpenoid synthesis. biorxiv.orgnih.gov
Genomic analysis of H. fasciculare has identified several terpene-related BGCs. biorxiv.orgnih.gov
HfasTerp-804: This BGC is a strong candidate for being involved in triterpenoid biosynthesis. It contains a terpene synthase that shows high sequence similarity to a functionally characterized oxidosqualene synthase from H. sublateritium, the key enzyme for producing the triterpenoid clavaric acid. biorxiv.org This suggests that the core enzyme in this cluster is responsible for producing a triterpenoid scaffold, possibly the lanostane precursor to the fasciculols.
Other Terpene Clusters: Other identified clusters, such as HfasTerp-147 and HfasTerp-94, are predicted to be involved in the synthesis of sesquiterpenoids rather than triterpenoids, based on the type of terpene synthase they encode. biorxiv.orgnih.gov
The putative BGC for this compound would be expected to contain not only the gene for the oxidosqualene cyclase but also a suite of genes encoding tailoring enzymes like P450s, other oxidoreductases, and transferases necessary for the subsequent modification and depsipeptide conjugation steps. Further research, including gene knockout and heterologous expression studies, is required to definitively link a specific BGC to this compound production.
Gene Expression and Regulation Studies in Producing Organismsresearchgate.net
The biosynthesis of this compound, a complex lanostane-type triterpenoid, originates from the mevalonate (MVA) pathway. nih.gov This fundamental metabolic route provides the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The pathway proceeds through the formation of farnesyl pyrophosphate (FPP), and two molecules of FPP are condensed to form squalene. The key cyclization step involves a lanosterol synthase (LSS), which converts squalene into the tetracyclic lanostane scaffold. nih.govpnas.org Subsequent tailoring reactions, including hydroxylations and esterifications, are performed by a suite of enzymes, primarily cytochrome P450 monooxygenases (CYPs) and transferases, to yield the final this compound structure. begellhouse.comnih.gov
This compound is produced by fungi such as Hypholoma fasciculare, Hypholoma lateritium, and Pholiota spumosa. researchgate.netresearchgate.netubc.ca Genomic investigations into H. fasciculare have successfully identified more than 15 secondary metabolite biosynthetic gene clusters (BGCs), including several putative terpene synthase genes. nih.govnih.gov However, the specific BGC responsible for the biosynthesis of this compound has not yet been definitively characterized. The identified terpene clusters in H. fasciculare have so far been linked to the production of sesquiterpenoids, such as naematolin precursors, rather than triterpenoids like the fasciculols. nih.govmdpi.com
While direct regulatory studies on the this compound pathway are limited, research on related fungi and pathways provides significant insights. The expression of triterpenoid biosynthetic genes in fungi is known to be tightly regulated and can be influenced by various factors, including growth stage, nutrient availability, and environmental stress. begellhouse.commdpi.com For instance, studies on Ganoderma species show that the expression of key genes like lanosterol synthase and modifying CYPs can be induced by elicitors. nih.govbegellhouse.com Furthermore, transcriptomic analysis of H. fasciculare during competitive interactions with other fungi revealed significant changes in the expression of genes involved in secondary metabolism, suggesting that production of compounds like this compound may be regulated as a defense mechanism. cardiff.ac.uk The identification and characterization of the complete this compound gene cluster are critical next steps to enable detailed studies of its expression and regulatory control.
Below is a table of the putative enzyme classes expected to be encoded within the this compound biosynthetic gene cluster based on the known pathway for lanostane-type triterpenoids.
| Enzyme Class | Putative Function in this compound Biosynthesis | Reference |
| Lanosterol Synthase (LSS) | Catalyzes the cyclization of squalene to form the core lanostane skeleton. | nih.govpnas.org |
| Cytochrome P450 Monooxygenases (CYPs) | Perform regioselective oxidative modifications (e.g., hydroxylations) on the lanostane scaffold. | begellhouse.comnih.gov |
| Dehydrogenases/Reductases | Catalyze oxidation/reduction reactions at various positions on the triterpenoid backbone. | nih.gov |
| Acyltransferases/Esterases | Catalyze the attachment and removal of the depsipeptide side chain. | researchgate.net |
| Peptide Synthetases (NRPS-like) | Involved in the synthesis of the depsipeptide moiety attached to the triterpenoid core. | researchgate.net |
| Regulatory Proteins (e.g., Transcription Factors) | Control the expression of the structural genes within the biosynthetic cluster. | begellhouse.comcardiff.ac.uk |
| Transporter Proteins | Facilitate the export of the final compound out of the cell. | nih.gov |
Synthetic Biology and Chemoenzymatic Approaches for this compound Production
As of now, there are no published studies detailing the production of this compound through synthetic biology or chemoenzymatic methods. The application of these powerful techniques awaits the complete elucidation of the compound's biosynthetic gene cluster.
However, significant progress in the heterologous expression of pathways for other complex metabolites from Hypholoma species demonstrates the feasibility of such an approach for this compound. Researchers have successfully de novo sequenced the genome of H. fasciculare, identified the BGC for the sesquiterpenoid naematolin, and expressed the responsible sesquiterpene synthase in the heterologous fungal host Aspergillus oryzae. researchgate.netnih.gov This work represents a crucial first step, proving that functional expression of biosynthetic genes from a basidiomycete fungus like Hypholoma in a more tractable ascomycete host is possible. nih.gov
The future chemoenzymatic or synthetic biology production of this compound would likely involve the following key steps:
Identification of the BGC: The complete set of genes responsible for this compound biosynthesis must first be identified within the genome of a producing organism like H. fasciculare.
Heterologous Expression: The identified genes, including the lanosterol synthase and the specific tailoring enzymes (particularly CYPs), would be cloned into a suitable production host such as Saccharomyces cerevisiae or Aspergillus oryzae.
Pathway Engineering: Optimization of the heterologous host's metabolism would be necessary to increase the supply of precursors like acetyl-CoA and FPP. Furthermore, expressing multiple complex enzymes, especially membrane-associated cytochrome P450s which require a compatible P450 reductase for activity, presents a significant challenge that often requires substantial protein and strain engineering for efficient production.
These strategies hold the potential to overcome the low yields often obtained from native fungal cultures and would enable the production of this compound and novel analogues for further research. nih.gov
Chemical Synthesis and Derivatization of Fasciculol E
Total Synthesis Strategies for Fasciculol E
As of now, a complete total synthesis of this compound has not been reported in scientific literature. The molecule's dense stereochemical complexity and the challenge of constructing the highly oxygenated lanostane (B1242432) core present significant hurdles. However, the general strategies for assembling such molecules can be discussed based on established principles of organic synthesis and work on related triterpenoids. worldscientific.comresearchgate.net
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic, or backward-looking, analysis of this compound allows for the deconstruction of the complex target into simpler, more attainable starting materials. rsc.org The primary disconnections would logically separate the molecule into two main building blocks: the lanostane triterpenoid (B12794562) core and the depsipeptide side chain.
Disconnection 1 (Ester Bond): The most apparent disconnection is at the C-3 ester linkage. This bond cleavage yields the parent triterpenoid, likely a fasciculol such as Fasciculol C, and the linear depsipeptide, N-(3-hydroxy-3-methylglutaryl)-L-threonyl-L-valine.
Disconnection 2 (Lanostane Core): The tetracyclic lanostane core itself presents a formidable synthetic challenge. Retrosynthetic strategies for similar steroidal systems often rely on mimicking biosynthetic pathways, particularly the cationic cyclization of a polyene precursor like (S)-2,3-epoxysqualene to form the initial ring system. engineering.org.cnguidetopharmacology.org Further disconnections would break down the tetracyclic core into simpler cyclic or acyclic precursors, a strategy that requires careful planning to control the formation of multiple stereocenters.
Disconnection 3 (Depsipeptide Chain): The depsipeptide unit can be disconnected at its amide bonds, breaking it down into its constituent parts: 3-hydroxy-3-methylglutaric acid, L-threonine, and L-valine, all of which are readily available or can be synthesized.
Strategic Bond Formations and Stereochemical Control
The forward synthesis would necessitate the development of highly selective reactions to construct the key bonds and control the molecule's three-dimensional architecture.
Lanostane Core Construction: A biomimetic, acid-catalyzed cyclization of a squalene-like polyene is a powerful strategy for forming the tetracyclic core of lanostane triterpenoids. engineering.org.cn This process, however, must be carefully controlled to achieve the correct stereochemical outcome at the ring junctions. Modern synthetic methods, including the use of chiral auxiliaries or catalysts, would be essential to guide the formation of the numerous stereocenters. rsc.orgmdpi.com Subsequent enzymatic or chemical oxidations would be required to install the various hydroxyl groups at specific positions on the steroid skeleton. nih.gov
Peptide Coupling: The formation of the depsipeptide would involve standard peptide coupling reactions to link the amino acid residues (L-valine and L-threonine) and subsequently attach the 3-hydroxy-3-methylglutaric acid moiety.
Esterification: The final key step in a convergent synthesis would be the esterification reaction between the C-3 hydroxyl group of the triterpenoid core and the carboxylic acid of the fully assembled depsipeptide. This reaction would need to be high-yielding and occur under mild conditions to avoid unwanted side reactions on the multifunctional molecule. mdpi.com
Protecting Group Chemistry in Complex Molecule Synthesis
Given the multiple reactive functional groups in this compound (several hydroxyl groups, a carboxylic acid, and an amine), a sophisticated protecting group strategy would be indispensable for a successful total synthesis. jst.go.jp Protecting groups are temporary chemical modifications that mask a reactive group to prevent it from interfering with reactions elsewhere in the molecule.
The choice of protecting groups is governed by several criteria: they must be easy to introduce, stable to a wide range of reaction conditions, and, crucially, easy to remove selectively without affecting other parts of the molecule. For a molecule like this compound, an orthogonal protecting group strategy would be necessary, where different types of protecting groups are used for different functional groups, allowing for their selective removal at various stages of the synthesis.
Table 1: Potential Protecting Group Strategy for this compound Synthesis
| Functional Group to Protect | Potential Protecting Group | Deprotection Conditions |
|---|---|---|
| C-6, C-16, C-24, C-25 Hydroxyls | Silyl ethers (e.g., TBDMS, TIPS) | Fluoride sources (e.g., TBAF) or acid |
| Threonine Hydroxyl | Benzyl ether (Bn) | Hydrogenolysis (H₂, Pd/C) |
| Valine Amine | Carbamates (e.g., Boc, Cbz) | Acid (for Boc) or Hydrogenolysis (for Cbz) |
Semisynthesis of this compound from Structurally Related Natural Products
Semisynthesis, which uses a readily available natural product as an advanced starting material, offers a more practical and efficient route to complex molecules like this compound. ebi.ac.uk The mushroom Hypholoma fasciculare produces a family of related triterpenoids, including Fasciculol C, Fasciculol F, and Fasciculic acid B, often alongside this compound. d-nb.infonih.gov
A plausible semisynthetic route to this compound would involve isolating a precursor triterpenoid, such as Fasciculol C, which shares the same lanostane core but lacks the depsipeptide at the C-3 position. This precursor could then be coupled with the presynthesized depsipeptide chain, N-(3-hydroxy-3-methylglutaryl)-L-threonyl-L-valine, via an esterification reaction. This approach circumvents the immense challenge of constructing the complex triterpenoid skeleton from scratch.
Synthesis of Structurally Modified this compound Analogues and Derivatives
Creating analogues of this compound is crucial for probing its biological functions and developing new therapeutic agents. By systematically modifying the structure, chemists can investigate which parts of the molecule are essential for its activity, a process known as establishing a structure-activity relationship (SAR). nih.govresearchgate.net
Synthetic efforts could focus on several areas:
Modification of the Depsipeptide: The amino acid residues could be substituted with other natural or unnatural amino acids to explore how changes in size, polarity, or stereochemistry affect biological activity. pensoft.netresearchgate.net
Alteration of the Triterpenoid Core: The hydroxyl groups on the lanostane skeleton could be removed, epimerized, or derivatized to determine their importance. For instance, creating glycosylated derivatives at these positions could enhance solubility and alter bioactivity. nih.gov
Changes to the Linker: The length and nature of the acyl chain connecting the peptide to the triterpenoid (the 3-hydroxy-3-methylglutaryl unit) could be varied.
Design Principles for Structural Diversification
The design of this compound analogues is guided by several key principles aimed at improving its properties as a potential drug or biological probe. rsc.org
Improving Potency and Selectivity: Modifications are designed to enhance the compound's interaction with its biological target, leading to greater activity at lower concentrations and reducing off-target effects.
Enhancing Pharmacokinetic Properties: Changes can be made to improve properties like water solubility and cell membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, coupling triterpenoids with amino acids or other polar groups can improve water solubility. researchgate.netrsc.org
Simplifying the Structure: Creating simplified analogues that retain biological activity can make the synthesis more efficient and cost-effective, which is a vital consideration for drug development.
Molecular Hybridization: This principle involves combining the structural features of this compound with other known bioactive molecules to create a new hybrid compound with potentially synergistic or novel activities. rsc.org
Through these synthetic and semisynthetic strategies, the chemical space around this compound can be systematically explored, paving the way for a deeper understanding of its biological role and the potential development of new therapeutic agents.
Synthetic Methodologies for Analog Generation
The generation of this compound analogs, while not extensively documented for this specific molecule, can be inferred from established synthetic strategies for other structurally related lanostane triterpenoids. These methodologies provide a framework for creating a diverse library of compounds for biological screening. The primary approaches involve the modification of the core scaffold, the side chain, and the various functional groups.
One key strategy involves the semi-synthesis of derivatives starting from the natural product itself or a more abundant precursor like lanosterol (B1674476). This approach allows for the targeted modification of specific functionalities. For instance, studies on lanosterol derivatives have demonstrated the feasibility of modifying the side chain and various rings (A, B, and C) to generate analogs. researchgate.net These modifications often involve standard organic reactions such as esterification, etherification, oxidation, reduction, and the introduction of new substituents.
The synthesis of analogs can also be guided by the desire to improve properties such as stability and bioavailability. For example, the synthesis of 1,5-anhydrohexitol-based analogues coupled with various triazoles has been explored to create bi-substrate inhibitors that mimic chemically labile intermediates. nih.gov This highlights the potential for introducing heterocyclic moieties to the this compound structure to generate novel analogs.
Furthermore, the generation of analogs can be inspired by the diversity of naturally occurring fasciculol derivatives. For example, Fasciculol C, Fasciculol F, and Fasciculic acid B have been isolated alongside this compound. researchgate.netresearchgate.netmdpi.com The structural differences between these natural analogs, such as variations in hydroxylation patterns and the presence of ester groups, provide a natural library that can be expanded through synthetic efforts. The isolation and characterization of these related compounds suggest that modifications at various positions of the lanostane skeleton are synthetically accessible and biologically relevant. acs.org
A summary of potential synthetic strategies for generating this compound analogs is presented below:
| Synthetic Strategy | Description | Potential Target Sites on this compound | Example Reaction Types |
| Side Chain Modification | Alteration of the length, branching, and functional groups of the aliphatic side chain. | C24, C25, and the terminal ester group. | Grignard reactions, Wittig reactions, olefin metathesis, ester hydrolysis and formation. |
| Ring System Modification | Introduction or removal of functional groups on the tetracyclic lanostane core. | Hydroxyl groups on rings A, B, and C. | Oxidation of alcohols to ketones, reduction of ketones, protection/deprotection of hydroxyl groups. |
| Functional Group Interconversion | Conversion of existing functional groups to others to probe their importance. | Hydroxyl and ester moieties. | Acylation, alkylation, sulfonation of hydroxyl groups; amidation of the ester. |
| Scaffold Hopping | Replacing the lanostane core with a different chemical scaffold while maintaining key pharmacophoric features. | The entire tetracyclic system. | Total synthesis approaches starting from simpler building blocks. |
These methodologies, drawn from research on related natural products, provide a robust toolkit for the generation of a diverse chemical library based on the this compound scaffold, enabling a thorough exploration of its biological potential.
Targeted Modification for Pharmacophore Elucidation (excluding specific data)
The targeted modification of this compound is a critical step in elucidating its pharmacophore, which is the precise three-dimensional arrangement of atoms or functional groups required for biological activity. This process involves the systematic synthesis of analogs where specific parts of the molecule are altered to understand their contribution to the interaction with a biological target.
Structure-activity relationship (SAR) studies on related lanostane triterpenoids provide valuable insights into how targeted modifications can be used to map a pharmacophore. For example, in the development of synthetic lanosterol analogues, modifications to the side chain and rings A, B, and C were performed to draw a clear picture of the SAR. researchgate.net Specifically, the hydroxylation at the 25-position in the side chain was found to be a key modification. researchgate.net This suggests that a similar targeted hydroxylation or dehydroxylation at the C-24 and C-25 positions of this compound would be a logical step in defining the role of this region in its biological activity.
Another approach to pharmacophore elucidation is the simplification of the natural product structure. By systematically removing or altering functional groups, chemists can identify the minimal structural requirements for activity. For instance, if the ester side chain of this compound is not essential for a particular biological effect, its removal or replacement with a simpler group could lead to a more synthetically accessible and potentially more potent analog.
The comparison of the biological activities of naturally occurring fasciculols also contributes to pharmacophore elucidation. The differences in the structures of Fasciculol C, E, and F, for example, can be correlated with their differing biological activities to infer the importance of specific hydroxyl or ester groups. researchgate.netresearchgate.net
The process of targeted modification for pharmacophore elucidation can be summarized in the following steps:
Hypothesis Generation: Based on the structure of this compound and related compounds, initial hypotheses are made about which functional groups are important for activity.
Analog Synthesis: A focused set of analogs is synthesized, with each analog designed to test a specific aspect of the hypothesis. This could involve, for example, epimerization of a stereocenter, removal of a hydroxyl group, or alteration of the side chain length.
Biological Evaluation: The synthesized analogs are tested in relevant biological assays.
SAR Analysis: The relationship between the structural modifications and the resulting biological activity is analyzed to refine the pharmacophore model.
Biological Activities and Molecular Mechanisms of Fasciculol E
Identification and Characterization of Molecular Targets of Fasciculol E
Enzyme Inhibition and Activation Studies (e.g., COX-2, Nrf2 pathway)
Research has demonstrated that this compound possesses notable anti-inflammatory properties through the modulation of key enzymatic pathways. Specifically, it has been shown to be an effective inhibitor of cyclooxygenase-2 (COX-2) and an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov
COX-2 Inhibition: COX-2 is an enzyme that plays a critical role in the inflammatory process by synthesizing prostaglandins. caldic.comresearchgate.net In in vitro assays using RAW 264.7 cells, this compound demonstrated significant inhibitory effects on COX-2. researchgate.net This inhibition of COX-2 is a key mechanism behind its anti-inflammatory potential. nih.gov
Nrf2 Pathway Activation: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov Studies have shown that this compound is capable of stimulating and activating the Nrf2 pathway. researchgate.netnih.gov This activation enhances the expression of antioxidant genes, contributing to cellular protection. nrf2.com The ability to modulate this pathway is a significant finding, as Nrf2 is a therapeutic target for a range of diseases involving oxidative stress. mdpi.com
The dual action of inhibiting a pro-inflammatory enzyme (COX-2) while activating a protective antioxidant pathway (Nrf2) highlights the significant therapeutic potential of this compound. researchgate.net
Table 1: Summary of Enzyme Modulation by this compound
| Molecular Target | Effect of this compound | Associated Biological Process |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition | Inflammation |
| Nrf2 Pathway | Activation | Antioxidant Defense, Cellular Protection |
Receptor Binding and Modulation Assays
Based on the available scientific literature, specific studies detailing the direct binding of this compound to cellular receptors and subsequent modulation are not extensively documented. Further research is required to determine if this compound interacts with specific receptor targets to elicit its biological effects.
Protein-Protein Interaction Modulations
There is currently a lack of specific research investigating the role of this compound as a modulator of protein-protein interactions (PPIs). nih.govfrontiersin.org While small molecules are increasingly being studied for their ability to disrupt or stabilize these crucial interactions in disease states, dedicated assays to screen this compound for such activity have not been reported. researchgate.netnih.gov
Ion Channel and Transporter Interactions
Information regarding the specific interactions of this compound with ion channels and cellular transporters is not available in the current body of scientific literature. The effects of this compound on the function of these membrane proteins remain an area for future investigation.
Table 2: List of Compounds and Proteins Mentioned
| Name | Type |
|---|---|
| This compound | Chemical Compound (Triterpenoid) |
| Fasciculic Acid A | Chemical Compound (Fasciculol Ester) |
| Fasciculic Acid B | Chemical Compound (Fasciculol Ester) |
| Fasciculic Acid C | Chemical Compound (Fasciculol Ester) |
| Calmodulin | Protein (Calcium-binding) |
| Cyclooxygenase-2 (COX-2) | Protein (Enzyme) |
Nucleic Acid Interactions
Currently, there is a notable absence of published scientific literature detailing any direct interactions between this compound and nucleic acids such as DNA or RNA. Comprehensive searches of available databases and scientific publications did not yield any studies investigating the binding affinities, intercalation, or any other form of interaction between this compound and nucleic acids. Consequently, the potential for this compound to modulate cellular processes through direct engagement with genetic material remains an uninvestigated area of its biological profile.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
The exploration of the structure-activity relationships (SAR) for this compound and its related compounds is still in a nascent stage. While the chemical structures of several fasciculols have been elucidated, comprehensive studies linking specific structural motifs to their biological activities are limited.
This compound belongs to the fasciculol family of lanostane-type triterpenoids. Its complex chemical structure is characterized by a tetracyclic triterpenoid (B12794562) core with multiple hydroxyl groups and a depsipeptide side chain. While various fasciculols and related compounds have been isolated and their structures determined, specific research delineating the essential structural features of this compound for any particular biological activity is not yet available. General SAR studies on related fungal phytotoxins suggest that the type and position of functional groups on the triterpenoid skeleton, as well as the nature of the side chain, are often crucial for their activity. However, without specific studies on this compound and its analogues, any statements on its key structural features for biological activity would be speculative.
Impact of Specific Structural Modifications on Potency and Selectivity
While extensive synthetic modification studies focused solely on this compound are not widely available in the scientific literature, significant insights into its structure-activity relationships (SAR) can be derived by comparing its structure and biological activity to those of its naturally occurring analogues. The variations in the chemical structures of these related fasciculol compounds, created by the producing organism, serve as a natural library of modified compounds. By examining these differences, researchers can infer the roles of specific functional groups and structural motifs in determining the potency and selectivity of their biological effects.
The fasciculol family of compounds shares a common tetracyclic triterpene core but differs in the nature and substitution of a depsipeptide side chain attached at the C-3 position, as well as the hydroxylation pattern on the steroid nucleus. For instance, the toxicity of these compounds has been observed to vary with their structure. This compound and Fasciculol F, both identified as toxic principles of Naematoloma fasciculare, exhibit different potencies. In mouse models, the LD50 value of this compound was determined to be 50 mg/kg, whereas Fasciculol F had an LD50 of 168 mg/kg, suggesting that the structural differences between them significantly impact their toxic potency. wikipedia.org
In a study evaluating the anti-inflammatory properties of steroids from Hypholoma lateritium, this compound, alongside Fasciculol C, Fasciculol F, and other related triterpenes, demonstrated notable inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Although the study found that all tested compounds exerted significant inhibitory effects, subtle differences in their structures likely contribute to variations in potency and selectivity, which are key areas for future investigation. The presence and location of hydroxyl groups and the composition of the ester-linked side chain are critical determinants of these activities.
The discovery of other natural analogues, such as the highly oxygenated Fasciculols H and I, further expands the understanding of SAR within this class. nih.gov These compounds were evaluated for their inhibitory activity against the human glioma cell line U87 and nuclear factor-κB (NF-κB), indicating that modifications to the lanostane (B1242432) core can influence the compounds' cytotoxic and anti-inflammatory profiles. nih.gov
Below is an interactive data table summarizing the structural variations among selected fasciculol analogues.
These comparisons underscore that modifications, whether in the side chain or the triterpenoid core, can substantially alter biological outcomes, providing a foundational blueprint for the rational design of new, potentially more effective and selective agents.
Rational Design of Bioactive Analogues Based on SAR
The rational design of bioactive analogues of this compound is a prospective field that leverages the preliminary structure-activity relationship data obtained from its natural congeners. While specific programs dedicated to synthesizing this compound derivatives are not yet prominent, the principles of medicinal chemistry allow for the formulation of a clear strategy for creating novel compounds with potentially enhanced therapeutic properties and reduced toxicity.
A rational design strategy would involve the targeted modification of the this compound scaffold at sites known to influence biological activity. The primary goals would be to optimize potency towards a specific target (e.g., COX-2), enhance selectivity over other targets to minimize side effects, and modulate the toxicity profile. This approach is guided by established SAR principles observed in other complex triterpenoids, where modifications at specific sites can dramatically improve pharmacological properties. frontiersin.org
Key strategic modifications to the this compound structure could include:
Modification of the C-3 Depsipeptide Side Chain: The significant difference in toxicity between this compound and Fasciculol F demonstrates that the side chain is a critical determinant of biological activity. wikipedia.org A rational approach would involve synthesizing a library of analogues with varied amino acid components, altered chain lengths, or complete replacement of the depsipeptide with other functional groups (e.g., esters, amides) to explore effects on anti-inflammatory activity versus cytotoxicity.
Alteration of the Lanostane Core Hydroxylation: The hydroxylation pattern on the triterpene nucleus is crucial for receptor binding and molecular interactions. Based on the structures of highly oxygenated analogues like Fasciculols H and I, selective addition or removal of hydroxyl groups at various positions could be explored to enhance target engagement and selectivity. nih.gov
Esterification or Etherification of Hydroxyl Groups: Converting existing hydroxyl groups into esters or ethers can alter the compound's polarity, lipophilicity, and metabolic stability. This could be used to improve cell permeability or fine-tune binding interactions with a biological target.
The following interactive table outlines a conceptual framework for the rational design of this compound analogues.
By systematically applying these design principles, it may be possible to develop novel this compound analogues that retain the beneficial anti-inflammatory properties while exhibiting a more favorable safety profile, paving the way for potential therapeutic applications.
Advanced Analytical and Spectroscopic Characterization Techniques for Fasciculol E Research
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification (e.g., HR-ESI MS, LC-MS, UPLC-TOF/MS)
High-resolution mass spectrometry (HRMS) is a cornerstone technique in the study of Fasciculol E, providing precise mass measurements that are critical for determining the elemental composition of the molecule. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are routinely used to establish the molecular formula with high accuracy. mdpi.comresearchsquare.com For instance, the molecular formula of novel triterpenoids isolated alongside this compound from natural sources like the mushroom Hypholoma lateritium has been determined using HRESIMS. mdpi.com
The identity of this compound itself has been confirmed through mass spectrometry and comparison with literature data. u-szeged.hunih.gov It is noteworthy that the name "this compound" has been associated with more than one structure in scientific literature, highlighting the critical role of precise mass data. One report identifies this compound as a lanostane (B1242432) triterpenoid (B12794562) conjugated to a depsipeptide unit with a molecular formula of C₄₃H₇₀N₂O₁₃. ontosight.aisrce.hrresearchgate.net Another describes it as a lanostane-type triterpenoid steroid isolated from Hypholoma lateritium. d-nb.inforesearchgate.net
Furthermore, liquid chromatography coupled with mass spectrometry (LC-MS) serves as a powerful tool for metabolite profiling. e-century.us This approach allows for the detection and potential identification of this compound within complex biological extracts, such as in metabolomics studies searching for disease biomarkers. e-century.us The coupling of Ultra-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) offers enhanced resolution and sensitivity for separating and identifying metabolites in intricate mixtures.
| Technique | Application in this compound Research | Reported Findings | Source |
|---|---|---|---|
| HR-ESI-MS | Determination of elemental composition and molecular formula. | Used to confirm the molecular formulae of co-isolated triterpenoids and this compound itself. mdpi.comresearchsquare.com | mdpi.comresearchsquare.com |
| MS | General structure elucidation and confirmation. | This compound from H. lateritium and H. fasciculare was structurally characterized using MS and NMR data. u-szeged.hunih.gov | u-szeged.hunih.gov |
| LC-MS | Metabolite profiling and identification in complex mixtures. | Identified this compound as a potential serum biomarker for tuberculosis. e-century.us Confirmed the presence of related compounds in fungal extracts. srce.hrresearchgate.net | srce.hrresearchgate.nete-century.us |
| APCI/ESI-MS | Ionization for mass analysis of natural products. | Used to determine the molecular weight of co-isolated compounds. scispace.com | scispace.com |
Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation (e.g., 1D and 2D NMR, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of complex molecules like this compound. u-szeged.huhyphadiscovery.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the full chemical structure and relative stereochemistry. researchgate.netnih.gov
The standard suite of experiments includes:
1D NMR: ¹H (proton) and ¹³C (carbon-13) spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule, respectively. mdpi.com
2D NMR:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. researchgate.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting molecular fragments and assembling the complete carbon skeleton. mdpi.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are connected through bonds. These experiments are vital for determining the relative stereochemistry and conformation of the molecule. mdpi.comresearchgate.netresearchgate.net
The comprehensive analysis of these NMR datasets allows researchers to meticulously map the connectivity and spatial arrangement of atoms, leading to the definitive structural assignment of this compound and its congeners. researchgate.netresearchgate.net
| NMR Experiment | Type | Information Obtained | Relevance to this compound |
|---|---|---|---|
| ¹H NMR | 1D | Chemical shifts, coupling constants, and integration of protons. | Provides initial data on the types and number of protons. mdpi.com |
| ¹³C NMR | 1D | Chemical shifts of carbon atoms. | Reveals the number and types of carbon environments (e.g., methyl, methylene, carbonyl). mdpi.com |
| COSY | 2D | Correlates spin-coupled protons (¹H-¹H J-coupling). | Establishes proton connectivity within molecular fragments. mdpi.comresearchgate.net |
| HSQC | 2D | Correlates protons with their directly attached carbons (¹JCH). | Assigns specific protons to their corresponding carbons. researchgate.netnih.gov |
| HMBC | 2D | Shows long-range correlations between protons and carbons (²JCH, ³JCH). | Connects molecular fragments to build the carbon backbone. mdpi.comresearchgate.net |
| NOESY/ROESY | 2D | Identifies protons that are close in 3D space (through-space). | Determines relative stereochemistry and molecular conformation. researchgate.netresearchgate.net |
Chromatographic Methodologies for Isolation, Purity Assessment, and Quantitative Analysis (e.g., HPLC, MPLC, Flash Chromatography)
The isolation of this compound from its natural source, typically a fungal extract, is a multi-step process involving various chromatographic techniques. nih.gov These methods separate the target compound from a complex mixture of other metabolites based on differences in physical properties like polarity and size.
The typical isolation workflow includes:
Initial Extraction: The process often begins with a solvent extraction of the fungal material, followed by liquid-liquid partitioning to create crude fractions of varying polarity. d-nb.info
Prefractionation: Flash Chromatography is a rapid and efficient technique used for the initial separation of the crude extract into simpler fractions. scienceasia.orgacs.orgresearchgate.net It uses a lower pressure and larger particle size silica (B1680970) gel compared to HPLC, allowing for the processing of large sample quantities. ak-bio.com
Purification: Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are employed for the fine purification of the fractions containing this compound. nih.govscienceasia.orgrsc.org MPLC can handle larger sample loads than HPLC and is often used as an intermediate purification step. scienceasia.org Final purification to achieve high purity (>95%) is typically accomplished with preparative or semi-preparative HPLC, often using reversed-phase (e.g., C18) columns. nih.govacs.org
These chromatographic methods are also essential for assessing the purity of the isolated this compound and for developing quantitative analytical methods to determine its concentration in various samples.
| Technique | Primary Role | Description | Source |
|---|---|---|---|
| Flash Chromatography | Initial Fractionation | A rapid, low-to-medium pressure technique for initial separation of large quantities of crude extract. | nih.govacs.org |
| Medium-Pressure Liquid Chromatography (MPLC) | Purification | A complementary technique to flash chromatography, offering better resolution for purifying semi-purified fractions. scienceasia.org Can process gram-scale quantities. researchgate.net | scienceasia.orgresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Final Purification & Purity Assessment | A high-resolution technique used for the final purification of this compound to high purity and for analytical quantification. | nih.govrsc.org |
| Column Chromatography / Gel Filtration | Fractionation / Purification | Traditional methods used in combination with others to separate compounds based on polarity or size. | nih.gov |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration and preferred solid-state conformation. rsc.org The technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
While a published crystal structure for this compound itself was not identified in the surveyed literature, the technique has been successfully applied to determine the structures of other compounds co-isolated from the same fungal sources. srce.hrresearchgate.netscispace.com For example, the structure of putrescine-1,4-dicinnamamide, isolated from Pholiota spumosa along with this compound, was established by single-crystal X-ray diffraction. srce.hrscispace.com The successful application of X-ray crystallography to these related natural products demonstrates its potential and importance in the field. acs.org If suitable single crystals of this compound can be grown, this method would provide the most definitive proof of its complete stereostructure.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Stereochemical Insights
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. rsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a molecule, which is particularly sensitive to its three-dimensional structure.
This technique is a powerful tool for assigning the absolute configuration of natural products like this compound, especially when X-ray crystallography is not feasible. researchgate.net The modern approach involves comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). researchgate.netacs.orgresearchgate.net A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nii.ac.jp This method has been widely used to determine the stereochemistry of novel lanostane triterpenoids and other complex natural products isolated from fungi. researchsquare.comresearchgate.net
Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-NMR, GC-MS)
Hyphenated techniques, which couple a separation technique (like chromatography) with a spectroscopic detection method (like mass spectrometry or NMR), are invaluable for the analysis of complex natural product extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned previously, LC-MS is a fundamental tool in metabolomics. e-century.us It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS, enabling the rapid identification of known compounds like this compound in a complex matrix and the characterization of unknown metabolites. srce.hrresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze volatile or thermally stable compounds. For non-volatile compounds like this compound, chemical derivatization (e.g., trimethylsilylation) is required to increase their volatility. researchgate.net GC-MS is highly effective for separating and identifying components in complex mixtures, and predicted GC-MS spectra for derivatized this compound are available in databases, indicating its utility for targeted analysis. hmdb.canih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful, albeit less common, technique directly couples HPLC with NMR spectroscopy. The combination of LC-SPE-NMR (Solid Phase Extraction) is particularly useful for the rapid isolation and full structure elucidation of minor components from natural extracts without the need for traditional, time-consuming purification. researchgate.net
Computational and Theoretical Studies of Fasciculol E
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ni.ac.rs This method is instrumental in understanding the structural basis of a ligand's biological activity by modeling the interactions at the binding site.
Studies have utilized molecular docking to explore the potential mechanisms behind the observed biological effects of Fasciculol E. For instance, in investigations of its anti-inflammatory properties, this compound, along with other steroids isolated from the mushroom Hypholoma lateritium, was examined for its interaction with key proteins in the inflammatory cascade. researchgate.netdntb.gov.ua These studies aimed to determine the binding potential to pro-inflammatory proteins such as cyclooxygenase-2 (COX-2) and the transcription factor nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which is a master regulator of the antioxidant response. researchgate.netresearchgate.net While specific binding energy scores from these particular studies are not detailed, the approach involves placing the this compound molecule into the active site of the target protein to identify favorable binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
The general workflow for such a docking study is summarized below.
| Step | Description | Tools/Software Examples |
| 1. Preparation | The 3D structures of the ligand (this compound) and the protein target are prepared. This includes adding hydrogen atoms, assigning charges, and removing water molecules. uts.edu.au | AutoDock Tools, Maestro, PyMOL |
| 2. Grid Generation | A grid box is defined around the active site of the target protein to specify the search space for the ligand. uts.edu.au | AutoGrid (part of AutoDock) |
| 3. Docking Simulation | A search algorithm (e.g., Lamarckian Genetic Algorithm) explores different conformations and orientations of the ligand within the grid box. uts.edu.au | AutoDock, Vina, Glide |
| 4. Scoring & Analysis | The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked pose is analyzed to identify key molecular interactions. researchgate.net | DS Visualizer, PyMOL, LigPlot+ |
Quantum Mechanical Calculations for Conformational Analysis, Spectroscopic Prediction, and Reactivity
Quantum mechanical (QM) calculations are used to model the electronic structure of molecules, providing highly accurate information about their geometry, energy, and properties.
For this compound and related compounds, Density Functional Theory (DFT) has been a key method for conformational analysis. srce.hr By employing functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can calculate the energies of different possible conformations to identify the most stable, low-energy structures. srce.hr This is crucial because a molecule's biological activity is intrinsically linked to the conformation it adopts when interacting with its biological target.
QM methods are also powerful for predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, often used at a B3LYP/6-311+G(2d,2p) level of theory, allows for the calculation of nuclear magnetic shielding tensors. srce.hr These values can then be converted into NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm or aid in the structural elucidation of the molecule. srce.hrresearchgate.net Furthermore, quantum chemical calculations of electronic circular dichroism (ECD) spectra have been instrumental in determining the absolute configurations of complex natural products, including triterpenoids with structures related to this compound. acs.orgresearchgate.netresearchgate.net
The reactivity of this compound can also be explored using QM. By calculating molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, researchers can predict sites susceptible to nucleophilic or electrophilic attack, providing insights into its metabolic fate and chemical stability.
| Computational Method | Application for this compound | Basis Set/Functional Example |
| DFT (B3LYP) | Conformational Analysis, Geometry Optimization | 6-31G(d,p) srce.hr |
| GIAO (at DFT level) | Prediction of ¹³C and ¹H NMR Chemical Shifts | B3LYP/6-311+G(2d,2p) srce.hr |
| TD-DFT | Prediction of Electronic Circular Dichroism (ECD) Spectra | (Not specified for this compound, but common for related compounds) researchgate.netresearchgate.net |
Molecular Dynamics Simulations of this compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, predicting how atoms within a system move over time. nih.govnih.gov An MD simulation of a this compound-protein complex would begin with the best-docked pose obtained from molecular docking. The complex is then placed in a simulated physiological environment (a box of water molecules and ions) and the system's energy is minimized. researchgate.net
The simulation itself involves solving Newton's equations of motion for every atom in the system over a set period, from nanoseconds to microseconds. nih.govyoutube.com This process generates a trajectory that reveals how the ligand and protein interact and change over time.
Key insights from MD simulations of a this compound-target complex would include:
Binding Stability: Assessing whether this compound remains stably bound in the active site or if it dissociates. This is often analyzed by calculating the root-mean-square deviation (RMSD) of the ligand over the simulation time. aalto.fi
Conformational Changes: Observing how the protein's structure might change upon binding to this compound, which can be crucial for its function or inhibition. nih.gov
Interaction Dynamics: Analyzing the persistence of specific interactions, like hydrogen bonds, identified in the static docking pose.
Free Energy of Binding: Using advanced techniques like MM-PBSA or MM-GBSA to calculate a more accurate estimation of the binding free energy, which is a better indicator of binding affinity than docking scores alone.
While no specific MD simulation studies focused exclusively on a this compound-target complex have been published, this technique is a standard and powerful next step after initial docking to validate and refine the predicted binding mode. nih.gov
In Silico Prediction of Bioactivity and Target Profiling (e.g., Cheminformatics)
Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of a compound's biological activities before extensive lab testing. One common approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which compares the structure of a query molecule against a large database of known bioactive compounds to predict a spectrum of potential biological effects with associated probabilities. nih.govresearchgate.net
For this compound, an in silico bioactivity prediction might generate a profile suggesting various activities. Based on its known lanostane (B1242432) triterpenoid (B12794562) structure, predictions could align with experimentally observed effects. For example, studies have shown that this compound exhibits anti-inflammatory properties by inhibiting COX-2 and activating the Nrf2 pathway. researchgate.netdntb.gov.uaresearchgate.net It has also been assessed for toxicity in vivo using bdelloid rotifer assays, where it caused a significant decrease in viability values. mdpi.comresearchgate.netnih.gov A PASS prediction could potentially corroborate these findings by showing high probabilities for activities such as "Anti-inflammatory" or "Cytotoxic."
Target profiling, another cheminformatics approach, aims to identify the most likely protein targets for a given compound. This can be achieved through reverse docking, where the ligand is screened against a large library of protein structures, or by using machine learning models trained on known ligand-target interactions. This approach could uncover novel mechanisms of action for this compound beyond its currently known effects.
| Predicted Bioactivity (Hypothetical) | Experimental Evidence | Reference |
| Anti-inflammatory | Inhibits COX-2, Activates Nrf2 pathway in RAW 264.7 cells | researchgate.netdntb.gov.ua |
| Cytotoxic/Toxic | Shows toxicity in bdelloid rotifer assays | mdpi.comnih.gov |
| Antibiofilm | Identified in an active antibiofilm extract from Enterobacter sp. | nih.gov |
Chemoinformatic Approaches for Analog Design and Virtual Screening
Chemoinformatics is also pivotal in the design of new molecules and the discovery of novel hits from large compound libraries.
Analog Design: Starting with the core structure of this compound, medicinal chemists can design new analogs with potentially improved properties (e.g., higher potency, better selectivity, or reduced toxicity). Chemoinformatic tools can guide this process by:
Scaffold Hopping: Replacing the lanostane core with different chemical scaffolds while maintaining the key pharmacophoric features responsible for binding.
Structure-Activity Relationship (SAR) Analysis: Using computational models to predict how specific chemical modifications to the this compound structure (e.g., adding or removing functional groups) would affect its binding affinity to a target like COX-2.
Virtual Screening: Virtual screening is a computational method used to search large libraries of compounds for molecules that are likely to bind to a specific biological target. researchgate.net The structure of this compound can be used as a starting point in two main ways:
Structure-Based Virtual Screening (SBVS): If a reliable 3D structure of a this compound-target complex is known (e.g., from docking and MD simulations), this structure can be used to screen libraries of millions of compounds to see which ones fit well into the same binding pocket.
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, the chemical structure of this compound itself can be used as a template. The principle is that molecules with similar structures are likely to have similar biological activities. Large databases can be searched for compounds that have a high degree of chemical similarity to this compound.
These computational strategies accelerate the drug discovery process by prioritizing a smaller, more manageable number of compounds for expensive and time-consuming experimental synthesis and testing. researchgate.net
Future Research Directions and Potential Applications of Fasciculol E
Exploration of Uncharted Biological Activities and Novel Molecular Targets
While initial research has identified several biological effects of Fasciculol E, the full spectrum of its activity remains largely unexplored. Current knowledge points to anti-inflammatory, antioxidant, and cytotoxic properties. ontosight.ai Specifically, it has been shown to inhibit pro-inflammatory proteins like cyclooxygenase-2 (COX-2) and activate the Nrf2 antioxidant pathway. d-nb.infodntb.gov.ua Additionally, it is recognized as a calmodulin inhibitor, which is linked to its toxicity in mice. wikipedia.org
Future investigations should aim to move beyond these initial findings to identify novel molecular targets. The inhibition of calmodulin, a ubiquitous calcium-binding protein that regulates a vast number of cellular processes, suggests that this compound could impact numerous downstream pathways. Research is needed to determine which specific calmodulin-dependent enzymes and structural proteins are affected. Furthermore, a recent study suggested that as a triterpene, this compound may interfere with the production of bacterial biofilms, a promising but nascent area of research. nih.gov Systematic screening against a broad range of enzymes, receptors, and ion channels could reveal previously unknown biological activities, potentially in areas such as antiviral, antibacterial, or immunomodulatory functions.
| Known and Potential Biological Activities of this compound | | :--- | :--- | | Established Activity | Reported Mechanism/Effect | | Anti-inflammatory | Inhibition of cyclooxygenase-2 (COX-2); Activation of the Nrf2 pathway. d-nb.infodntb.gov.ua | | Calmodulin Inhibition | Binds to calmodulin, interfering with calcium-dependent signaling. wikipedia.org | | Cytotoxicity | Exhibits cytotoxic effects against certain cancer cell lines. ontosight.ai | | Antioxidant | Scavenges free radicals and protects against oxidative stress. ontosight.ai | | Potential/Uncharted Activity | Hypothesized Mechanism/Area of Interest | | Anti-biofilm | May interfere with the production of bacterial biofilm matrix. nih.gov | | Neuro-regulation | As a calmodulin inhibitor, could modulate neurotransmitter release and neuronal signaling. | | Antiviral | Potential to interfere with viral entry or replication processes. |
Development of Innovative Synthetic Strategies for Accessing this compound and its Scaffolds
Currently, this compound is obtained through isolation from its natural fungal sources. mdpi.com This method can be low-yielding and dependent on the availability and cultivation of the producing organism. The development of innovative and efficient total synthetic strategies is a critical future direction. A successful total synthesis would not only provide an unambiguous confirmation of its complex stereochemical structure but also enable a sustainable and scalable supply for in-depth biological studies.
Furthermore, a robust synthetic route would grant access to the core lanostane (B1242432) scaffold of this compound. This would empower medicinal chemists to create a library of analogues by systematically modifying its functional groups. Such structure-activity relationship (SAR) studies are essential for identifying the specific parts of the molecule responsible for its biological effects and for optimizing its properties as a potential therapeutic lead. The complexity of the polycyclic triterpenoid (B12794562) structure, however, presents a significant challenge that will require novel synthetic methodologies.
Bioengineering of Producing Organisms for Sustainable and Enhanced Production
An alternative or complementary approach to chemical synthesis is the bioengineering of the producing fungal strains, such as Hypholoma lateritium. nih.gov Advances in fungal biotechnology and synthetic biology offer powerful tools to enhance the production of valuable secondary metabolites. Future research could focus on identifying the biosynthetic gene cluster responsible for this compound production in Hypholoma species. Once identified, these genes could be overexpressed in the native host or transferred to a more tractable industrial fermentation host, like Aspergillus niger or Saccharomyces cerevisiae, for heterologous production.
Moreover, cultivation conditions for the native fungal producers can be optimized for enhanced yield. Strategies such as abiotic elicitation, where stressors are applied to the culture, or the addition of microparticles to control fungal morphology and improve product secretion, have proven effective for other fungi and could be applied here. researchgate.netmdpi.com Research into optimizing nutrient media, pH, temperature, and aeration in bioreactors is fundamental for developing a commercially viable and sustainable production process. mdpi.com
Role of this compound as a Chemical Probe for Elucidating Biological Pathways
A chemical probe is a small molecule with a well-defined mechanism of action that can be used to study a specific protein or pathway within a complex biological system. Given its known ability to inhibit calmodulin and activate the Nrf2 pathway, this compound is well-positioned to serve as a chemical probe. wikipedia.orgd-nb.info
Researchers could use this compound to investigate the myriad of cellular processes regulated by calmodulin-Ca2+ signaling. Its application could help elucidate the specific roles of this signaling nexus in disease states like cancer or neurodegeneration. Similarly, its ability to activate Nrf2, a master regulator of the antioxidant response, makes it a valuable tool for studying cellular defenses against oxidative stress and inflammation. d-nb.info By observing the downstream cellular effects following treatment with this compound, scientists can gain a deeper understanding of these fundamental biological pathways.
Prospects for Lead Compound Development in Pre-clinical Research
This compound's demonstrated biological activities, particularly its anti-inflammatory and cytotoxic effects, position it as a potential lead compound for drug discovery. ontosight.ai A lead compound serves as a starting point for the development of a new drug. The future of this compound in pre-clinical research hinges on a deeper mechanistic understanding of its actions.
It is crucial to move beyond simply observing an effect (e.g., cytotoxicity) to understanding how that effect is achieved at the molecular level. For instance, pre-clinical studies should aim to identify the specific cell death pathways (e.g., apoptosis, necroptosis) induced by this compound and the key protein players involved. For its anti-inflammatory properties, research should dissect the precise interactions with the COX-2 and Nrf2 pathways. d-nb.info This mechanistic insight is vital for predicting efficacy, identifying potential liabilities, and guiding the rational design of more potent and selective analogues for future therapeutic development. nih.gov
Integration of Multi-omics Data for Comprehensive Biological Understanding
To achieve a holistic view of this compound's biological impact, future research should integrate multi-omics approaches, including metabolomics, proteomics, and transcriptomics. researchgate.netatsjournals.org Such studies can provide an unbiased, system-wide snapshot of the cellular changes induced by the compound. For example, metabolomic analyses of serum from individuals with certain diseases have already identified related compounds like Fasciculol C as potential biomarkers, suggesting that this compound could also be involved in host-pathogen responses or metabolic dysregulation. researchgate.nete-century.usatsjournals.orgatsjournals.org
By combining data from these different "omic" layers, researchers can construct detailed models of the compound's mechanism of action, identify novel off-target effects, and discover new therapeutic applications. Applying these techniques to the producing fungus could also illuminate its biosynthetic pathway, providing crucial information for bioengineering efforts. This integrated approach represents a powerful strategy for moving from a single compound to a comprehensive understanding of its biological significance.
Q & A
Q. What structural features differentiate this compound from related compounds (e.g., Fasciculols A–C)?
- Methodological Answer : this compound (Compound 9) is distinguished by its hydroxylation pattern and side-chain modifications. Compare R-group variations (e.g., R1=OH, R2=CH3 in Fasciculol B vs. This compound’s unique substituents) using tandem MS/MS and 2D NMR (COSY, HSQC). Structural databases should be cross-referenced to confirm assignments .
Advanced Research Questions
Q. How can conflicting reports on this compound's toxicity under different nutrient conditions be methodologically addressed?
- Methodological Answer : Conduct parallel assays with controlled nutrient supplementation (e.g., algal diets) and starvation conditions. Use dose-response curves to quantify EC50 values in both settings. Mechanistic studies (e.g., metabolomics) can identify nutrient-pathway interactions. Replicate findings across multiple rotifer strains to rule out model-specific biases .
Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound's functional groups?
- Methodological Answer : Synthesize this compound analogs with targeted modifications (e.g., hydroxylation at C-3 or methyl group substitutions). Test bioactivity in rotifer assays and correlate results with computational models (e.g., molecular docking to predict binding affinities). Compare toxicity profiles with Fasciculols A–F to identify critical substituents .
Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC50/EC90 values. Use Kaplan-Meier survival analysis for time-dependent toxicity and Cox proportional hazards models to adjust for covariates like nutrient availability. Report confidence intervals and effect sizes to contextualize variability .
Contradiction Resolution & Data Interpretation
Q. How should researchers interpret this compound's dual role as a potential toxin and nutrient-dependent modulator?
- Methodological Answer : Design experiments to disentangle direct toxicity from metabolic interactions. For example, pre-treat rotifers with this compound and track ATP levels or oxidative stress markers (e.g., ROS assays) under fed/fasted conditions. Use RNA-seq to identify gene expression changes linked to nutrient utilization pathways .
Methodological Best Practices
- Reproducibility : Document chromatography gradients, NMR parameters, and rotifer culture conditions in detail to enable replication .
- Data Presentation : Use tables to summarize EC50 values across nutrient conditions (e.g., Table 1: This compound Toxicity in Fed vs. Starved Rotifers). Include raw spectral data in appendices for peer review .
- Ethical Compliance : Adhere to journal guidelines for chemical safety and organismal welfare (e.g., Pharmaceutical Research’s submission checklist) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
